N-{3-[(4-bromo-2-fluorophenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoxaline core, a bromo-fluorophenyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The bromo-fluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction, where the amino group of the quinoxaline reacts with 4-bromo-2-fluoroaniline. Finally, the sulfonamide group is added through a sulfonation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-BROMOBENZAMIDE: Shares the bromo-fluorophenyl group but lacks the quinoxaline and sulfonamide moieties.
4-BROMO-2-FLUOROBENZONITRILE: Contains the bromo-fluorophenyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, bromo-fluorophenyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H16BrFN4O2S |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H16BrFN4O2S/c1-13-6-9-15(10-7-13)30(28,29)27-21-20(24-17-11-8-14(22)12-16(17)23)25-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,24,25)(H,26,27) |
InChI Key |
AODMTUFJLJAUML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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